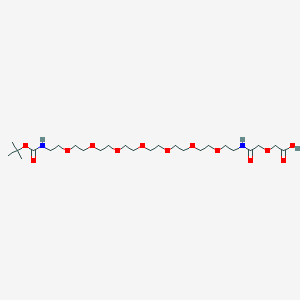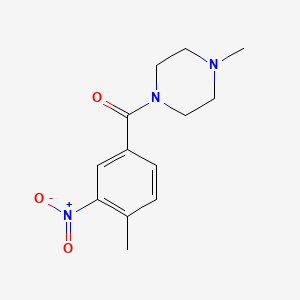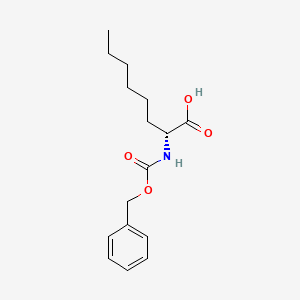
Z-D-2Aoc-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-2Aoc-OH, also known as 2Aoc-OH, is an organic compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is a derivative of the amino acid phenylalanine and is commonly used in laboratory experiments.
Aplicaciones Científicas De Investigación
Z-D-Z-D-2Aoc-OH has been studied extensively in the scientific community due to its potential applications in various fields. It has been used as a reagent in organic synthesis, as a building block for peptide synthesis, and as a ligand in coordination chemistry. It has also been used as a substrate in enzymatic reactions, as a catalyst in polymerization reactions, and as a molecular probe in biophysical studies.
Mecanismo De Acción
The mechanism of action of Z-D-Z-D-2Aoc-OH is not fully understood. However, it is believed to act as a catalyst in various reactions due to its ability to form hydrogen bonds with other molecules. It is also believed to be involved in the formation of covalent bonds between molecules, thus facilitating the formation of complex structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of Z-D-Z-D-2Aoc-OH are not fully understood. However, it has been shown to have antioxidant activity and has been studied for its potential use in the treatment of various diseases. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Z-D-Z-D-2Aoc-OH in laboratory experiments is its relative simplicity and cost-effectiveness. It is also a highly versatile compound and can be used in a wide variety of applications. However, the compound is not very stable and is prone to degradation if exposed to light or heat. In addition, the compound is toxic and should be handled with care.
Direcciones Futuras
The potential future directions for Z-D-Z-D-2Aoc-OH include further research into its biochemical and physiological effects, its potential use as a therapeutic agent, and its potential applications in the fields of organic synthesis and coordination chemistry. Additionally, further research into its synthesis method and its stability under different conditions could lead to more efficient production methods and improved stability of the compound. Finally, further research into its potential applications in biophysical studies and its potential use as a molecular probe could lead to new and exciting discoveries.
Métodos De Síntesis
Z-D-Z-D-2Aoc-OH is synthesized through a process known as reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction results in the formation of an imine, which is then hydrolyzed to yield the desired product. The process is relatively simple and can be easily scaled up for larger-scale production.
Propiedades
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-8-11-14(15(18)19)17-16(20)21-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,17,20)(H,18,19)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTXIAIUZAYHGB-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

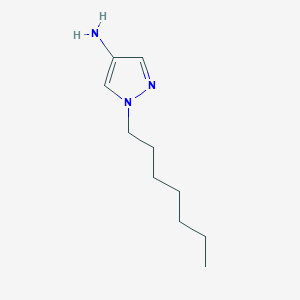
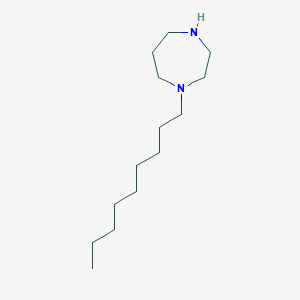
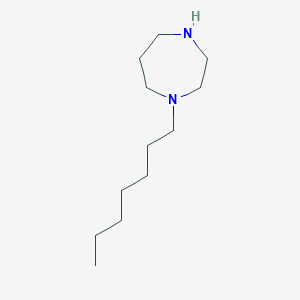
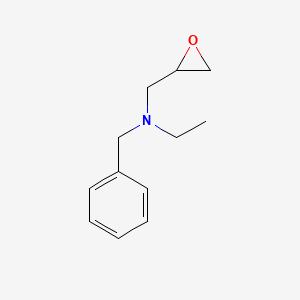

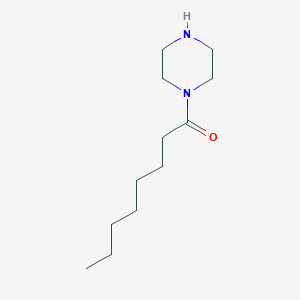
![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)
![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
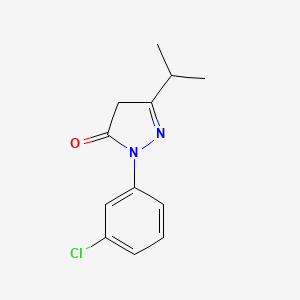

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)
